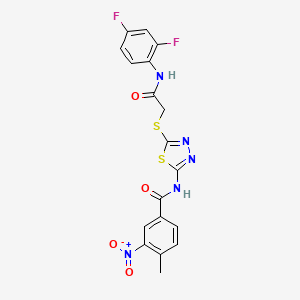

N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C18H13F2N5O4S2 and its molecular weight is 465.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hypoxia-Selective Cytotoxicity

The compound exhibits a notable role in the domain of cancer research due to its hypoxia-selective cytotoxic properties. It belongs to a class of hypoxia-selective cytotoxins (HSCs), which are designed to target and kill cancer cells more effectively under hypoxic conditions—a common characteristic of solid tumors. These compounds, by virtue of their selective toxicity under low oxygen conditions, offer a promising pathway for targeting tumor cells while sparing healthy tissues. The detailed synthesis and evaluation of these compounds' cytotoxicity under varying oxygen levels highlight their potential in cancer therapy, especially in tumors where hypoxia is a significant factor (Palmer et al., 1996).

Reductive Chemistry and Drug Development

Exploring the reductive chemistry of similar compounds provides insights into their mechanism of action, particularly how they are converted into more active or toxic forms within hypoxic cells. This understanding is crucial for the development of bioreductive drugs, which are activated in the low oxygen environments of solid tumors, thereby increasing their therapeutic window. Such studies not only shed light on the compounds' pharmacodynamics but also guide the design of novel anticancer agents with improved selectivity and potency (Palmer et al., 1995).

Photodynamic Therapy Applications

Innovative applications extend to the field of photodynamic therapy (PDT), where derivatives of thiadiazoles, structurally related to the subject compound, are used to synthesize photosensitizers with high singlet oxygen quantum yield. These photosensitizers, critical for the effectiveness of PDT, can generate reactive oxygen species upon light activation to induce cell death in cancerous tissues. The development of such compounds with remarkable photophysical and photochemical properties highlights the potential of thiadiazole derivatives in enhancing the efficacy of PDT for cancer treatment (Pişkin et al., 2020).

Antibacterial Activity

Further extending its utility beyond oncology, derivatives of this compound framework have shown promising results in combating bacterial infections. The synthesis of novel sulfonamides incorporating a thiadiazole moiety under solvent-free conditions led to compounds with significant antibacterial activity. Such research underscores the versatility of thiadiazole derivatives in addressing not only cancer but also infectious diseases, thereby contributing to the development of new therapeutic agents with broad-spectrum activity (Rafiee Pour et al., 2019).

Propriétés

IUPAC Name |

N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N5O4S2/c1-9-2-3-10(6-14(9)25(28)29)16(27)22-17-23-24-18(31-17)30-8-15(26)21-13-5-4-11(19)7-12(13)20/h2-7H,8H2,1H3,(H,21,26)(H,22,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGVIVYBOJQSPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N5O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406517.png)

![2-{[3-cyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2406520.png)

![N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2406523.png)

![tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate](/img/structure/B2406529.png)

![4-(tert-butyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406532.png)

![Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2406534.png)

![2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide](/img/structure/B2406536.png)

![5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester](/img/structure/B2406538.png)